Resolution Efficiency: One-Step Crystallization Replaces Six Successive Steps
The resolution of (RS)-1-cyclohexylethylamine using (R)-2-methoxy-2-phenylacetic acid or (S)-2-phenylpropionic acid yields the (S)-enantiomer as the less-soluble diastereomeric salt with resolution efficiencies of 48% and 52%, respectively, in a single crystallization step [1]. In contrast, the previously established method using d-camphoric acid required six successive crystallizations to obtain enantiopure (S)-1-cyclohexylethylamine [1].
| Evidence Dimension | Number of crystallization steps required for enantiopure (S)-1-cyclohexylethylamine |
|---|---|
| Target Compound Data | 1 step (resolution efficiency 48–52%) |
| Comparator Or Baseline | 6 successive crystallizations with d-camphoric acid |
| Quantified Difference | Reduction of 5 crystallization steps (83% reduction) |
| Conditions | Diastereomeric salt formation in water using (R)-2-methoxy-2-phenylacetic acid or (S)-2-phenylpropionic acid as resolving agents |
Why This Matters
Reducing the number of crystallizations from six to one dramatically improves throughput and lowers cost for industrial-scale production of enantiopure (S)-1-cyclohexylethylamine.
- [1] Sakai, K.; Sakurai, R.; Yuzawa, A.; Hirayama, N. Resolution of 1-cyclohexylethylamine via diastereomeric salt formation with enantiopure 2-phenylacetic acids. Tetrahedron: Asymmetry 2006, 17, 1541-1543. View Source
